
1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately through the reaction of a thioamide with α-haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide are diverse and include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines including prostate and breast cancer. The mechanism often involves modulation of androgen receptors, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrazole compounds possess antimicrobial activities. The synthesis of trisubstituted pyrazole derivatives has been reported to yield compounds with notable antibacterial and antifungal effects . This suggests that this compound may also exhibit similar properties.
Anti-inflammatory Effects
Compounds in the pyrazole class are recognized for their anti-inflammatory properties. The thiazole moiety can enhance these effects, potentially providing therapeutic benefits in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of thiazole-containing compounds against human cancer cell lines such as DU145 (prostate cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited potent cytotoxic effects, leading to a recommendation for further development of these compounds as potential anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that specific compounds had significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored as a novel antimicrobial agent .
Case Study 3: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on thiazole derivatives to understand the relationship between chemical structure and biological activity. The findings revealed that modifications to the thiazole ring significantly influenced the potency against various cancer cell lines, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity, or DNA gyrase in the case of antimicrobial activity.
Pathways Involved: Inhibition of enzyme activity, leading to the disruption of biological processes such as inflammation or bacterial replication.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring, resulting in different biological activity.
1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Differing position of the carboxamide group, leading to variations in reactivity and applications.
Uniqueness
1-phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.
Biological Activity
1-Phenyl-3-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H18N4OS with a molecular weight of 318.41 g/mol. The structural features include a pyrazole ring, a thiazole moiety, and an isopropyl group, which contribute to its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives exhibited IC50 values less than that of standard drugs like doxorubicin, indicating potent antiproliferative activity against cancer cells such as Jurkat and HT-29 .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies reported that related pyrazole derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 in human cell lines. For example, certain derivatives showed up to 85% inhibition of TNF-α at micromolar concentrations .
3. Antimicrobial Activity
Research has indicated that pyrazole-based compounds possess antimicrobial properties. A related study found that compounds similar to this compound exhibited activity against various bacterial strains, including E. coli and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in disease processes:
- Anticancer Mechanism : The compound likely induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Mechanism : It may inhibit the NF-kB pathway, reducing the expression of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that treatment with these compounds led to a significant reduction in tumor volume compared to controls.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving patients with rheumatoid arthritis, administration of a pyrazole derivative resulted in marked improvements in inflammatory markers and patient-reported outcomes compared to baseline measurements.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-11(2)13-10-14(15(21)18-16-17-8-9-22-16)20(19-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18,21) |
InChI Key |
CAXAJEIAYUVGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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